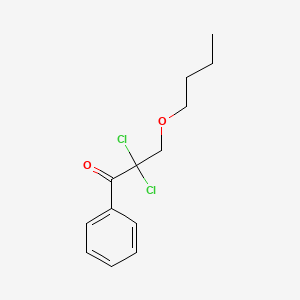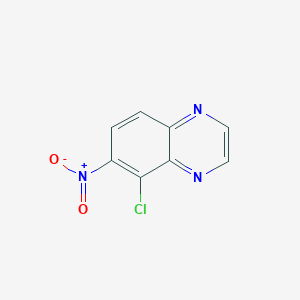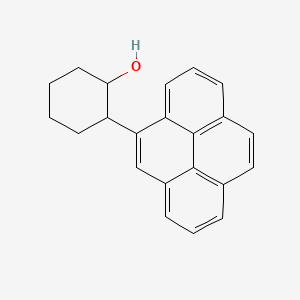
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is a unique organosilicon compound characterized by its chloropropyl and ethenyl functional groups attached to a tetramethyldisiloxane backbone. This compound is of interest due to its versatile applications in various fields, including materials science, organic synthesis, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of vinylsiloxanes with chloropropylsiloxanes. This reaction is catalyzed by platinum-based catalysts under mild conditions. The general reaction scheme is as follows:
Vinylsiloxane+ChloropropylsiloxanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the platinum catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Addition Reactions: The ethenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different siloxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under mild heating.
Addition Reactions: Catalysts such as palladium or platinum are used to facilitate the addition of various groups to the ethenyl moiety.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and polymers.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of silicone-based materials with unique properties such as hydrophobicity and flexibility.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biocompatible coatings.
Industrial Chemistry: Utilized in the production of specialty polymers and resins with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The chloropropyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group participates in addition reactions. These interactions enable the compound to modify surfaces, create cross-linked networks, and enhance the properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethenyl group, making it less reactive in addition reactions.
3-Chloropropyltrimethoxysilane: Contains a trimethoxysilane group instead of the tetramethyldisiloxane backbone, leading to different reactivity and applications.
Vinyltrimethoxysilane: Similar in having a vinyl group but differs in the silicon-containing moiety.
Uniqueness
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloropropyl and ethenyl groups, which provide dual reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
Propriétés
Numéro CAS |
105210-84-2 |
|---|---|
Formule moléculaire |
C9H21ClOSi2 |
Poids moléculaire |
236.88 g/mol |
Nom IUPAC |
3-chloropropyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi2/c1-6-12(2,3)11-13(4,5)9-7-8-10/h6H,1,7-9H2,2-5H3 |
Clé InChI |
ZQEBGCNKHTYHSZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCl)O[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)



mercury](/img/structure/B14318694.png)


![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

